
N-(2-hydroxy-3-(4-methoxyphenyl)-2-methylpropyl)-3-(phenylsulfonyl)propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-hydroxy-3-(4-methoxyphenyl)-2-methylpropyl)-3-(phenylsulfonyl)propanamide, commonly known as MLN4924, is a small molecule inhibitor that has been identified as a potential anticancer drug. It was first discovered in 2009 by Millennium Pharmaceuticals, and since then, it has been extensively studied for its therapeutic potential in various types of cancer.
Scientific Research Applications
Drug Metabolism and Biocatalysis
A study highlighted the application of biocatalysis in drug metabolism, demonstrating the preparation of mammalian metabolites of a biaryl-bis-sulfonamide AMPA receptor potentiator using Actinoplanes missouriensis. This approach supports full structure characterization of metabolites by NMR, which is critical for understanding the drug's metabolic pathways and potential interactions within biological systems (Zmijewski et al., 2006).
Molecular Structure Analysis
Research on N-methoxy-N-methyl-2-[(4′-substituted)phenylsulfonyl]propanamides provided insights into the existence of two gauche conformers, revealing significant details about the molecular structure and conformational preferences. This analysis is vital for understanding how molecular conformation influences biological activity and interaction with biological targets (Olivato et al., 2009).
Pharmacological Applications
Novel fluorinated derivatives of broad-spectrum MMP inhibitors based on N-hydroxy-2(R)-[(4-methoxyphenyl)sulfonyl-amino]-3-methyl-butanamide structures were explored as tools for molecular imaging of activated MMPs with PET. This research direction indicates the compound's relevance in developing diagnostic tools and therapeutic agents targeting matrix metalloproteinases involved in pathological processes (Wagner et al., 2007).
Antitumor and Antiproliferative Agents
Studies on sulfonamide-focused libraries evaluated compounds, including N-[2-[(4-hydroxyphenyl)amino]-3-pyridinyl]-4-methoxybenzenesulfonamide and N-(3-chloro-7-indolyl)-1,4-benzenedisulfonamide, for their antitumor capabilities. These compounds have been identified as potent cell cycle inhibitors, illuminating essential pharmacophore structures and drug-sensitive cellular pathways, which further underscores the potential therapeutic applications of related compounds (Owa et al., 2002).
Mechanism of Action
Target of Action
The primary target of this compound is the GPR41 receptor . GPR41, also known as Free Fatty Acid Receptor 3 (FFAR3), is a G protein-coupled receptor that is activated by short-chain fatty acids. It plays a crucial role in energy homeostasis and regulation of the immune response.
Mode of Action
The compound interacts with the GPR41 receptor, exhibiting a higher affinity than its precursor molecule, 4-hydroxy-3-methoxycinnamic acid (HMCA) . The activation of this receptor stimulates lipid metabolism pathways, playing a vital role in anti-obesity effects and improving hepatic steatosis .
Biochemical Pathways
Upon activation of the GPR41 receptor, the compound influences lipid metabolism pathways. This leads to the breakdown of lipids, which can help in reducing obesity and improving conditions like hepatic steatosis .
Pharmacokinetics
It is known that it is a metabolite produced by gut microbiota through the transformation of hmca , a widely distributed hydroxycinnamic acid derivative found in plants
Result of Action
The activation of the GPR41 receptor by this compound leads to the stimulation of lipid metabolism pathways. This results in anti-obesity effects and improvements in conditions like hepatic steatosis . It has also been associated with various beneficial effects in animal models and human studies, such as anti-diabetic properties, anti-cancer activity, and cognitive function improvement .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the presence and composition of gut microbiota, which produce this compound from HMCA, can significantly impact its availability and effects Other factors such as diet, lifestyle, and individual health status may also play a role
properties
IUPAC Name |
3-(benzenesulfonyl)-N-[2-hydroxy-3-(4-methoxyphenyl)-2-methylpropyl]propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25NO5S/c1-20(23,14-16-8-10-17(26-2)11-9-16)15-21-19(22)12-13-27(24,25)18-6-4-3-5-7-18/h3-11,23H,12-15H2,1-2H3,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XEQMWCUFQNIJGC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=CC=C(C=C1)OC)(CNC(=O)CCS(=O)(=O)C2=CC=CC=C2)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25NO5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-((1-(2-hydroxyethyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)-N-(2-(trifluoromethyl)phenyl)acetamide](/img/structure/B2838458.png)
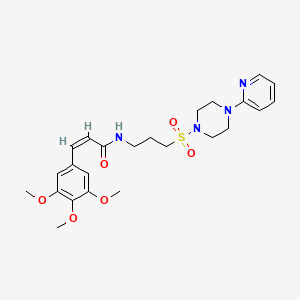
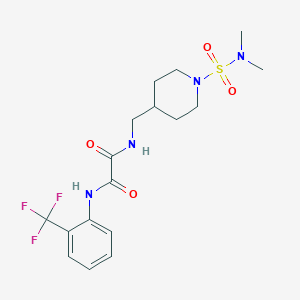
![N-cyclopentyl-8-(4-(2,3-dimethylphenyl)piperazine-1-carbonyl)-5-oxo-1-thioxo-4,5-dihydro-1H-thiazolo[3,4-a]quinazoline-3-carboxamide](/img/structure/B2838461.png)
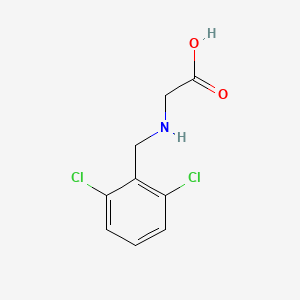
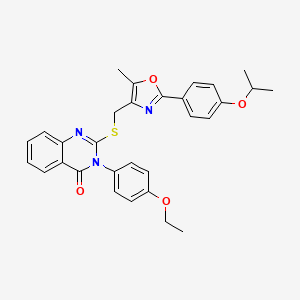


![5-methyl-11-oxo-N-[4-(trifluoromethoxy)phenyl]-5,6,7,8,9,11-hexahydro-5aH-pyrido[2,1-b]quinazoline-3-carboxamide](/img/structure/B2838471.png)
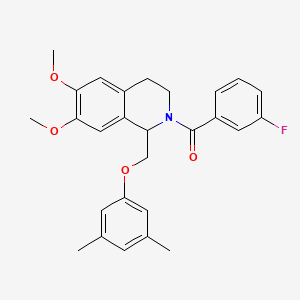
![N-[(5-Ethylsulfonylthiophen-2-yl)methyl]-1-prop-2-enoylpiperidine-4-carboxamide](/img/structure/B2838476.png)
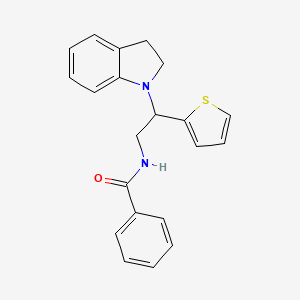

![2-methoxy-N-[2-[3-[2-oxo-2-[4-(trifluoromethoxy)anilino]ethyl]sulfanylindol-1-yl]ethyl]benzamide](/img/structure/B2838480.png)